molecular formula C9H8N2O4S2 B13801314 2-[(3-nitrophenyl)carbamothioylsulfanyl]acetic acid CAS No. 73623-12-8

2-[(3-nitrophenyl)carbamothioylsulfanyl]acetic acid

Cat. No.: B13801314
CAS No.: 73623-12-8
M. Wt: 272.3 g/mol
InChI Key: KGUPONUIXXUQJS-UHFFFAOYSA-N
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Description

2-[(3-Nitrophenyl)carbamothioylsulfanyl]acetic acid is a sulfur-containing acetic acid derivative with a 3-nitrophenylthiocarbamoyl substituent at the α-carbon. Its molecular formula is C₉H₈N₂O₄S₂, and it features a nitro group (electron-withdrawing) at the meta position of the phenyl ring, a thiocarbamoyl group (-NHC(S)-), and a sulfanyl (-S-) linkage to the acetic acid backbone.

Properties

CAS No.

73623-12-8

Molecular Formula

C9H8N2O4S2

Molecular Weight

272.3 g/mol

IUPAC Name

2-[(3-nitrophenyl)carbamothioylsulfanyl]acetic acid

InChI

InChI=1S/C9H8N2O4S2/c12-8(13)5-17-9(16)10-6-2-1-3-7(4-6)11(14)15/h1-4H,5H2,(H,10,16)(H,12,13)

InChI Key

KGUPONUIXXUQJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)SCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-nitrophenyl)carbamothioylsulfanyl]acetic acid typically involves the reaction of 3-nitroaniline with carbon disulfide and chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with chloroacetic acid to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Nitrophenyl)carbamothioylsulfanyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted acetic acid derivatives.

Scientific Research Applications

2-[(3-Nitrophenyl)carbamothioylsulfanyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of 2-[(3-nitrophenyl)carbamothioylsulfanyl]acetic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can lead to the inhibition of enzyme activity or the modulation of biological pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Analogs :

3-Descladinosyl-3-O-(4-nitrophenyl)acetyl Erythromycin Derivatives (): These macrolide antibiotics feature a 4-nitrophenylacetyl group attached to an erythromycin backbone. The para-nitro position enhances electron-withdrawing effects via resonance, unlike the meta-nitro group in the target compound, which relies on inductive effects. The acetyl (-CO-) linkage differs from the thiocarbamoyl-sulfanyl (-NHC(S)-S-) group, impacting solubility and metabolic stability.

2-(3-Carbamoylphenoxy)acetic Acid (CAS 500866-01-3, ): Molecular formula: C₉H₉NO₄ (lacks sulfur and nitro groups). The carbamoylphenoxy substituent introduces hydrogen-bonding capacity (amide group) but lacks the redox-active nitro and sulfur moieties of the target compound.

Physicochemical Properties

Property 2-[(3-Nitrophenyl)carbamothioylsulfanyl]acetic Acid (Calculated) 2-(3-Carbamoylphenoxy)acetic Acid () 4-Nitrophenylacetyl Erythromycin Derivative ()
Molecular Weight 272.3 g/mol 195.17 g/mol ~800–900 g/mol (macrolide backbone)
XLogP3 ~1.2 (estimated) 0.5 Not reported
Hydrogen Bond Donors 2 (COOH and NH) 2 Multiple (macrolide OH/NH groups)
Hydrogen Bond Acceptors 4 (COOH O, nitro O) 4 >10 (macrolide backbone)
Topological Polar Surface Area (TPSA) ~120 Ų (estimated) 89.6 Ų >200 Ų
Key Observations :
  • The target compound’s sulfur atoms and nitro group increase molecular weight and polarity compared to 2-(3-carbamoylphenoxy)acetic acid.

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